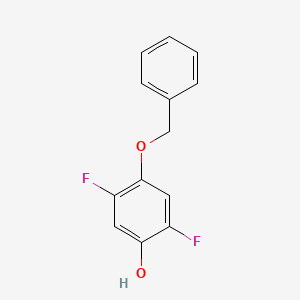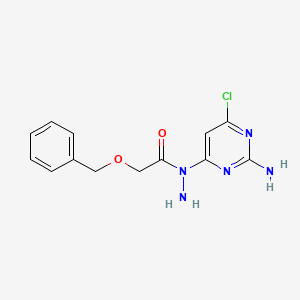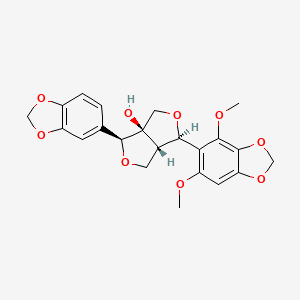
2',6'-Dimethoxypaulownin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Dimethoxypaulownin is a naturally occurring compound extracted from the Paulownia tree. It belongs to the lignan family and has shown remarkable antitumor properties. The molecular formula of 2’,6’-Dimethoxypaulownin is C22H22O9, and its molecular weight is 430.40 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dimethoxypaulownin typically involves the extraction from natural sources such as the Paulownia tree The compound can be isolated using various chromatographic techniques
Industrial Production Methods: Industrial production of 2’,6’-Dimethoxypaulownin is primarily based on the extraction from natural sources. The process involves the following steps:
Harvesting: Paulownia trees are harvested, and the relevant parts are collected.
Extraction: The compound is extracted using solvents such as ethanol or methanol.
Purification: The extract is purified using chromatographic techniques to isolate 2’,6’-Dimethoxypaulownin.
Chemical Reactions Analysis
2’,6’-Dimethoxypaulownin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced derivatives.
Substitution: Substituted derivatives at the methoxy groups.
Scientific Research Applications
2’,6’-Dimethoxypaulownin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of lignans.
Biology: Investigated for its biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various cancers, including breast, hepatic, and pulmonary tumors.
Industry: Utilized in the formulation of innovative drugs aimed at studying cancerous conditions.
Mechanism of Action
The mechanism of action of 2’,6’-Dimethoxypaulownin involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. It targets specific signaling pathways involved in cell proliferation and survival.
Antioxidant Activity: 2’,6’-Dimethoxypaulownin acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Comparison with Similar Compounds
2’,6’-Dimethoxypaulownin can be compared with other lignans and similar compounds:
Similar Compounds:
Uniqueness: 2’,6’-Dimethoxypaulownin is unique due to its specific methoxy substitutions at the 2’ and 6’ positions, which contribute to its distinct chemical and biological properties. Its remarkable antitumor attributes make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22O9 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yl)-6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H22O9/c1-24-15-6-16-19(31-10-30-16)20(25-2)17(15)18-12-7-26-21(22(12,23)8-27-18)11-3-4-13-14(5-11)29-9-28-13/h3-6,12,18,21,23H,7-10H2,1-2H3/t12-,18+,21-,22-/m0/s1 |
InChI Key |
PDDFGVBHXGJTLN-CBMGYPPYSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)[C@H]3[C@@H]4CO[C@H]([C@@]4(CO3)O)C5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OCO2)OC)C3C4COC(C4(CO3)O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



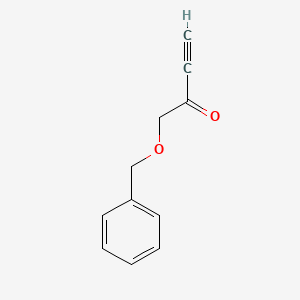
![6'-Bromo-8'-chloro-1',5'-dioxo-1',5'-dihydro-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-4-carbonitrile](/img/structure/B14030322.png)

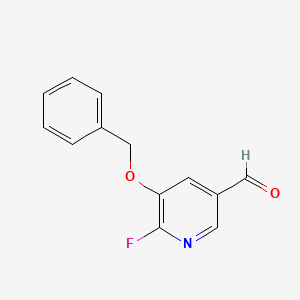

![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)
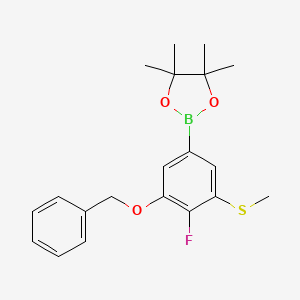


![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
![2-Thia-3-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B14030389.png)
